molecular formula C11H7NO4 B11885959 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione CAS No. 863890-93-1

7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione

Katalognummer: B11885959
CAS-Nummer: 863890-93-1
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: JXXSCFBCGALVQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione is a complex organic compound with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet production demands. This involves optimizing reaction conditions to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with nucleophilic substrates and undergo aminoalkylation reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

863890-93-1

Molekularformel

C11H7NO4

Molekulargewicht

217.18 g/mol

IUPAC-Name

7-methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione

InChI

InChI=1S/C11H7NO4/c1-5-10(13)6-2-8-9(16-4-15-8)3-7(6)11(14)12-5/h2-3H,4H2,1H3

InChI-Schlüssel

JXXSCFBCGALVQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C2=CC3=C(C=C2C1=O)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.